Methyl 4-bromo-3-chlorobenzoate

Description

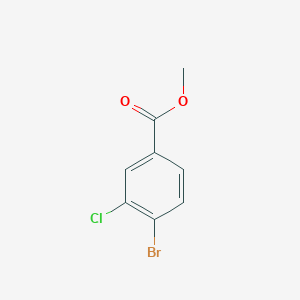

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJMNAWSHVKGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625229 | |

| Record name | Methyl 4-bromo-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117738-74-6 | |

| Record name | Methyl 4-bromo-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Bromo-3-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 4-bromo-3-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthetic pathway for Methyl 4-bromo-3-chlorobenzoate, a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The document details the experimental protocol for the synthesis, presents relevant quantitative data, and visualizes the reaction pathway.

Overview of the Synthesis Pathway

The most direct and industrially scalable synthesis of this compound involves the esterification of 4-bromo-3-chlorobenzoic acid. This method is efficient due to the commercial availability of the starting carboxylic acid. The reaction proceeds by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or dry hydrogen chloride gas.

Experimental Protocol: Fischer Esterification

This section details the laboratory-scale synthesis of this compound from 4-bromo-3-chlorobenzoic acid. The following protocol is adapted from established procedures for similar halogenated benzoic acids.[3][4]

Materials:

-

4-bromo-3-chlorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (or dry Hydrogen Chloride gas)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-3-chlorobenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the methanolic solution while stirring. Alternatively, bubble dry hydrogen chloride gas through the solution.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Redissolve the crude product in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by column chromatography or recrystallization.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of 4-bromo-3-chlorobenzoic acid

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrClO₂ | [5] |

| Molecular Weight | 235.46 g/mol | |

| CAS Number | 25118-59-6 | [6] |

| Appearance | Solid | |

| Melting Point | 220-224 °C | |

| Purity | 97% |

Table 2: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrClO₂ | [3] |

| Molecular Weight | 249.49 g/mol | [3] |

| CAS Number | 117738-74-6 | [2] |

| Appearance | White to light yellow powder/crystal | |

| Purity | >96.0% (GC) | |

| Melting Point | 57.0 to 61.0 °C |

Synthesis Pathway Visualization

The following diagram illustrates the Fischer esterification of 4-bromo-3-chlorobenzoic acid to yield this compound.

Caption: Fischer Esterification of 4-bromo-3-chlorobenzoic acid.

Alternative Synthesis Considerations: The Sandmeyer Reaction

While direct esterification is the preferred method, an alternative, multi-step approach could involve the Sandmeyer reaction.[7][8] This versatile reaction allows for the introduction of halide substituents onto an aromatic ring via a diazonium salt intermediate.[7][9] For instance, a suitably substituted aminobenzoic acid could be diazotized and subsequently treated with copper(I) bromide and copper(I) chloride to introduce the bromo and chloro groups respectively. However, this route is more complex and may result in lower overall yields compared to the direct esterification of the commercially available 4-bromo-3-chlorobenzoic acid. The Sandmeyer reaction is a powerful tool for generating substitution patterns that are not easily accessible through other means.[10]

References

- 1. METHYL-4-BROMO-3-CHLOROBENZOATE CAS#: 117738-74-6 [amp.chemicalbook.com]

- 2. METHYL-4-BROMO-3-CHLOROBENZOATE | 117738-74-6 [chemicalbook.com]

- 3. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 5. 4-Bromo-3-chlorobenzoic acid | C7H4BrClO2 | CID 12594302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aobchem.com [aobchem.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SANDMEYER REACTION [pcmpedia.blogspot.com]

- 10. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to Methyl 4-bromo-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3-chlorobenzoate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both bromo and chloro substituents on the benzene ring, allows for selective chemical transformations, making it a versatile building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis and purification, and an analysis of its spectral data. Furthermore, its reactivity and potential applications, particularly in the realm of pharmaceutical development, are discussed.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to light-colored powder or crystal.[1] Its core structure consists of a benzene ring substituted with a methyl ester group, a bromine atom at position 4, and a chlorine atom at position 3.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrClO₂ | [2] |

| Molecular Weight | 249.49 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 117738-74-6 | [2] |

| Appearance | White to light yellow to light orange powder to crystal | |

| Melting Point | 57.0 to 61.0 °C | [1] |

| Boiling Point (Predicted) | 309.1 ± 22.0 °C | [1] |

| Density (Predicted) | 1.604 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in Methanol | [1][3] |

| InChI | InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | [2] |

| SMILES | COC(=O)C1=CC(=C(C=C1)Br)Cl | [2] |

Synthesis and Purification

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-3-chlorobenzoic acid, using methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

This protocol details the esterification of 4-bromo-3-chlorobenzoic acid using chlorotrimethylsilane as a catalyst in methanol.[4]

Materials:

-

4-bromo-3-chlorobenzoic acid

-

Methanol (HPLC grade)

-

Chlorotrimethylsilane (TMSCl)

-

Ethyl acetate (EtOAc)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of 4-bromo-3-chlorobenzoic acid (1.2 g, 5.18 mmol) in methanol (10 ml) in a round-bottom flask, add chlorotrimethylsilane (2 ml).

-

Stir the resulting mixture at room temperature over a weekend.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvents under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate (60 ml).

-

Wash the organic layer with 5% sodium bicarbonate solution (2 x 10 ml) followed by brine (20 ml) in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the filtrate to dryness to yield the crude product.[4]

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol or a mixture of ethyl acetate and hexanes to obtain a creamy solid.[4]

Spectral Data and Characterization

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.

Table 2: Experimental ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source |

| 8.09 | d | 1.4 | Aromatic H | [4] |

| 7.75 | dd | 1.4, 8.3 | Aromatic H | [4] |

| 6.68 | d | 8.3 | Aromatic H | [4] |

| 3.91 | s | - | -OCH₃ | [4] |

Solvent: CDCl₃

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~135 | C-Cl |

| ~133 | C-Br |

| ~132 | Aromatic C-H |

| ~131 | Aromatic C-H |

| ~130 | Aromatic C (quaternary) |

| ~128 | Aromatic C-H |

| ~53 | -OCH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1725 | Strong | C=O (ester) stretch |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O (ester) stretch |

| ~1100 | Medium | C-Cl stretch |

| ~680 | Medium | C-Br stretch |

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 248/250/252 | [M]⁺ isotopic pattern for one Br and one Cl atom |

| 217/219/221 | [M - OCH₃]⁺ |

| 170/172 | [M - Br]⁺ |

| 142/144 | [M - Br - CO]⁺ |

Reactivity and Applications

This compound is a key intermediate in organic synthesis due to its distinct reactive sites. The bromo and chloro substituents on the aromatic ring, along with the methyl ester group, offer multiple avenues for functionalization.

Reactivity

-

Suzuki-Miyaura Coupling: The bromine atom is more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the selective introduction of aryl or vinyl groups at the 4-position.

-

Nucleophilic Aromatic Substitution: While generally less reactive towards nucleophilic aromatic substitution than activated aryl halides, reactions at the halogenated positions can be achieved under specific conditions.

-

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-chlorobenzoic acid, under acidic or basic conditions. This provides a handle for further transformations, such as amide bond formation.

Applications in Drug Development

The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules. Its utility as a reactant has been noted in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids, which are investigated as histone deacetylase (HDAC) inhibitors.[7] HDAC inhibitors are a class of compounds being explored for the treatment of cancers and other diseases. The ability to selectively functionalize the aromatic ring makes this compound a valuable starting material for creating libraries of novel compounds for drug discovery screening.

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a synthetically useful building block with well-defined chemical and physical properties. Its straightforward synthesis and versatile reactivity make it an important intermediate for the preparation of a wide range of more complex molecules, particularly in the field of medicinal chemistry. This guide provides essential technical information for researchers and scientists working with this compound, facilitating its effective use in their research and development endeavors.

References

- 1. This compound | 117738-74-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | C8H6BrClO2 | CID 22366763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-bromo-4-chlorobenzoate | CymitQuimica [cymitquimica.com]

- 4. METHYL-4-BROMO-3-CHLOROBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. METHYL-4-BROMO-3-CHLOROBENZOATE | 117738-74-6 [chemicalbook.com]

Methyl 4-bromo-3-chlorobenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and spectroscopic characteristics of Methyl 4-bromo-3-chlorobenzoate. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.

Molecular Structure and Chemical Identity

This compound is a disubstituted methyl benzoate. The benzene ring is substituted with a bromine atom at position 4 and a chlorine atom at position 3, with a methyl ester group at position 1.

Chemical Identifiers [1][2][3]

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 117738-74-6[1] |

| Molecular Formula | C₈H₆BrClO₂[1] |

| Molecular Weight | 249.49 g/mol [1] |

| InChI | InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3[1] |

| InChIKey | BPJMNAWSHVKGHE-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)Br)Cl[1] |

Molecular Visualization

Caption: 2D representation of this compound.

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | Solid | [4] |

| Purity | 98% | [4] |

| Molecular Weight | 249.4890 g/mol | [4] |

Synthesis

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 4-bromo-3-chlorobenzoic acid.[5]

Experimental Protocol: Esterification of 4-bromo-3-chlorobenzoic acid

A common method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

-

Materials:

-

Procedure:

-

To a solution of 4-bromo-3-chlorobenzoic acid in an excess of methanol, slowly add a catalytic amount of concentrated sulfuric acid. Alternatively, bubble dry hydrogen chloride gas through the methanol solution.[10]

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data (Analog-Based Analysis)

4.1 Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the ester functional group and the substituted benzene ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C=O (ester) | ~1720-1740 | Strong absorption. Data from analogous compounds like methyl 4-bromobenzoate show a strong peak around 1750 cm⁻¹.[11] |

| C-O (ester) | ~1250-1300 and ~1000-1100 | Two distinct stretching vibrations. |

| Aromatic C=C | ~1450-1600 | Multiple bands of variable intensity. |

| Aromatic C-H | ~3000-3100 (stretch) and ~690-900 (out-of-plane bend) | The out-of-plane bending pattern will be indicative of the 1,2,4-trisubstitution pattern. |

| C-Br | ~500-600 | |

| C-Cl | ~600-800 |

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl ester protons. The substitution pattern will lead to a complex splitting pattern for the aromatic protons.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons.

4.3 Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 248, 250, and 252, reflecting the isotopic distribution of Br (⁷⁹Br and ⁸¹Br) and Cl (³⁵Cl and ³⁷Cl).

-

Loss of OCH₃: A significant fragment at M-31.

-

Loss of COOCH₃: A fragment at M-59.

Safety and Handling

This compound is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications

This compound is primarily used as an intermediate in organic synthesis.[2][12] Its functional groups offer multiple reaction sites for further chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including:

-

Pharmaceutical ingredients.

-

Agrochemicals.

-

Specialty chemicals.

Specifically, it has been used as a reactant in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids, which act as histone deacetylase inhibitors.[2]

References

- 1. This compound | C8H6BrClO2 | CID 22366763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL-4-BROMO-3-CHLOROBENZOATE CAS#: 117738-74-6 [amp.chemicalbook.com]

- 3. This compound | 117738-74-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Methyl 3-bromo-4-chlorobenzoate | CymitQuimica [cymitquimica.com]

- 5. METHYL-4-BROMO-3-CHLOROBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 6. aobchem.com [aobchem.com]

- 7. 4-Bromo-3-chlorobenzoic acid | C7H4BrClO2 | CID 12594302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-BROMO-3-CHLOROBENZOIC ACID | 25118-59-6 [chemicalbook.com]

- 9. 4-ブロモ-3-クロロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 11. chegg.com [chegg.com]

- 12. METHYL-4-BROMO-3-CHLOROBENZOATE | 117738-74-6 [chemicalbook.com]

An In-depth Technical Guide to Methyl 4-bromo-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-bromo-3-chlorobenzoate (CAS Number: 117738-74-6), a key chemical intermediate in various synthetic applications, particularly in the realm of drug discovery and development. This document details its physicochemical properties, synthesis, spectroscopic profile, and its role as a building block in the creation of targeted therapeutics.

Chemical and Physical Properties

This compound is a halogenated aromatic ester. Its structure, featuring a benzene ring substituted with bromo, chloro, and methyl ester groups, makes it a versatile reagent in organic synthesis. The presence of two different halogen atoms allows for selective functionalization in cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 117738-74-6 | [1][2][3] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Melting Point | 57.0 to 61.0 °C | [3] |

| Purity | >96.0% (GC) | [3] |

| Synonyms | 4-Bromo-3-chlorobenzoic Acid Methyl Ester | [3] |

Synthesis

The primary route for the synthesis of this compound is the esterification of 4-bromo-3-chlorobenzoic acid with methanol, typically under acidic conditions.

Experimental Protocol: Fischer Esterification of 4-bromo-3-chlorobenzoic acid

This protocol is a standard procedure for the esterification of carboxylic acids and can be adapted for the synthesis of this compound.

Materials:

-

4-bromo-3-chlorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a solution of 4-bromo-3-chlorobenzoic acid (1 equivalent) in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or thionyl chloride (1.2 equivalents) at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for several hours (typically 4-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

Spectroscopic Data (Predicted)

As of the date of this document, publicly available experimental spectroscopic data for this compound is limited. The following data is predicted based on the analysis of similar compounds and established principles of spectroscopy.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region and one singlet for the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromo, chloro, and ester groups.

Table 2: Predicted 1H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | d | 1H | H-2 |

| ~ 7.8 | dd | 1H | H-6 |

| ~ 7.6 | d | 1H | H-5 |

| ~ 3.9 | s | 3H | -OCH₃ |

13C NMR Spectroscopy

The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents.

Table 3: Predicted 13C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O |

| ~ 135 | C-Cl |

| ~ 133 | C-Br |

| ~ 132 | C-COOCH₃ |

| ~ 131 | C-H |

| ~ 129 | C-H |

| ~ 128 | C-H |

| ~ 52 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2960-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~ 1730-1715 | Strong | C=O stretch (ester) |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250-1100 | Strong | C-O stretch (ester) |

| ~ 800-600 | Strong | C-Cl and C-Br stretch |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for an aromatic ester containing bromine and chlorine. The isotopic pattern for bromine (79Br and 81Br in ~1:1 ratio) and chlorine (35Cl and 37Cl in ~3:1 ratio) will result in characteristic M, M+2, and M+4 peaks.

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 248/250/252 | [M]⁺ Molecular ion peak cluster |

| 217/219/221 | [M - OCH₃]⁺ |

| 189/191/193 | [M - COOCH₃]⁺ |

| 154/156 | [C₆H₃Cl]⁺ |

| 109/111 | [C₆H₄Cl]⁺ |

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic activities. One of the key areas of its application is in the development of Histone Deacetylase (HDAC) inhibitors .[2][4]

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[5] The aberrant activity of HDACs is implicated in various diseases, including cancer.[5][6] HDAC inhibitors can restore the normal acetylation patterns of histones, leading to the re-expression of tumor suppressor genes and ultimately inhibiting cancer cell growth and inducing apoptosis.[5][7]

Derivatives of this compound can be incorporated into the "cap" group of HDAC inhibitors, which is a critical component for interacting with the surface of the enzyme.

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by small molecules, including those derived from this compound, triggers a cascade of events within the cell, leading to anti-cancer effects.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

-

First Aid Measures:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique substitution pattern provides multiple reaction sites for the construction of complex molecules, making it particularly useful in the field of drug discovery. Its application as a precursor for HDAC inhibitors highlights its potential in the development of novel anti-cancer therapeutics. Researchers and drug development professionals should consider this compound as a key building block for creating innovative and effective pharmaceutical agents. Proper handling and safety precautions are essential when working with this chemical.

References

- 1. This compound | C8H6BrClO2 | CID 22366763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL-4-BROMO-3-CHLOROBENZOATE | 117738-74-6 [chemicalbook.com]

- 3. This compound | 117738-74-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. METHYL-4-BROMO-3-CHLOROBENZOATE CAS#: 117738-74-6 [amp.chemicalbook.com]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

"Methyl 4-bromo-3-chlorobenzoate" IUPAC name.

An In-depth Technical Guide to Methyl 4-bromo-3-chlorobenzoate

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[1] It is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 117738-74-6 | [1][2] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | [2][3] |

| Melting Point | 57.0 to 61.0 °C | [2][3] |

| Boiling Point (Predicted) | 309.1 ± 22.0 °C | [3] |

| Density (Predicted) | 1.604 ± 0.06 g/cm³ | [3] |

| Purity | >96.0% (GC) | [2] |

Computed Properties

Computational data provides further insight into the molecule's characteristics.

| Descriptor | Value | Source |

| Monoisotopic Mass | 247.92397 Da | [1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)Br)Cl | [1] |

| InChI | InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | [1] |

| InChIKey | BPJMNAWSHVKGHE-UHFFFAOYSA-N | [1] |

| XLogP3 | 3.1 | [1] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the esterification of its corresponding carboxylic acid.

Synthesis of this compound

A common method for synthesizing this compound is through the Fischer esterification of 4-bromo-3-chlorobenzoic acid.[4]

Reaction: 4-bromo-3-chlorobenzoic acid + Methanol → this compound

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-chlorobenzoic acid (1 equivalent) in an excess of methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield pure this compound.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Intermediate for Histone Deacetylase (HDAC) Inhibitors

This compound is used as a reactant in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids, which have been investigated as histone deacetylase (HDAC) inhibitors.[3][5] HDAC inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a critical role in gene regulation. Their inhibition can lead to the expression of tumor suppressor genes, making them a target for cancer therapy.

References

- 1. This compound | C8H6BrClO2 | CID 22366763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 117738-74-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. METHYL-4-BROMO-3-CHLOROBENZOATE CAS#: 117738-74-6 [amp.chemicalbook.com]

- 4. METHYL-4-BROMO-3-CHLOROBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. METHYL-4-BROMO-3-CHLOROBENZOATE | 117738-74-6 [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-bromo-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-chlorobenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its utility is primarily rooted in the presence of multiple reactive sites, namely the bromine and chlorine substituents on the benzene ring and the methyl ester functionality. These features make it a valuable precursor in the synthesis of a wide array of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of key experimental workflows.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Melting Point | 57.0 to 61.0 °C | [2][3] |

| Boiling Point (Predicted) | 309.1 ± 22.0 °C | [2][3] |

| Density (Predicted) | 1.604 ± 0.06 g/cm³ | [2][3] |

| Solubility | Soluble in Methanol | [4] |

| CAS Number | 117738-74-6 | [1] |

Spectroscopic Data (Predicted and Analogous Compounds)

| Spectroscopy | Predicted/Analogous Data | Source |

| ¹H NMR (CDCl₃, 400MHz) | δ 8.25 (s, 1H), 8.02 (d, 1H), 7.85 (d, 1H), 3.95 (s, 3H) (for a structurally similar compound) | [5] |

| ¹³C NMR | No data available. | |

| Mass Spectrometry (m/z) | [M+H]⁺: 248.93125, [M+Na]⁺: 270.91319 | [6] |

| Infrared (IR) | No specific peak data available. |

Chemical Properties and Reactivity

This compound is a key intermediate in the synthesis of various organic molecules. Its reactivity is characterized by the following:

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-chlorobenzoic acid, under acidic or basic conditions.

-

Cross-Coupling Reactions: The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position.

-

Nucleophilic Aromatic Substitution: The chlorine atom is less reactive than the bromine atom in cross-coupling reactions but can participate in nucleophilic aromatic substitution under forcing conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the determination of its key physical and spectroscopic properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-bromo-3-chlorobenzoic acid with methanol in the presence of an acid catalyst.

Reaction:

4-bromo-3-chlorobenzoic acid + CH₃OH --(H⁺)--> this compound + H₂O

Procedure:

-

To a solution of 4-bromo-2-chlorobenzoic acid (10 g, 42.5 mmol) in methanol (100 ml), dry hydrogen chloride gas is bubbled through until the solution begins to reflux.[7]

-

The reaction mixture is then stirred at room temperature overnight.[7]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).[7]

-

Upon completion, the reaction mixture is concentrated under reduced pressure to yield the crude product.[7]

-

The crude product is redissolved in diethyl ether and washed sequentially with deionized water (twice) and a saturated sodium chloride solution.[7]

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the final product.[7]

Synthesis Workflow

Determination of Melting Point

The melting point is determined using a standard capillary method.

Procedure:

-

A small amount of the crystalline sample is placed in a capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a melting point apparatus.

-

The sample is heated slowly and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Melting Point Determination

Spectroscopic Analysis

Procedure for ¹H and ¹³C NMR:

-

Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz).

-

Process the data to obtain the chemical shifts, multiplicities, and integration.

Procedure for Solid Sample:

-

Grind a small amount of the sample with KBr powder.

-

Press the mixture into a thin pellet.

-

Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

-

Ionize the sample (e.g., using electron impact or electrospray ionization).

-

Separate the resulting ions based on their mass-to-charge ratio.

-

Detect the ions to generate the mass spectrum.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. This guide has provided a detailed overview of its physical and chemical properties, along with experimental protocols for its preparation and characterization. The data and procedures presented herein are intended to support researchers and professionals in the effective and safe utilization of this compound in their synthetic endeavors.

References

- 1. This compound | C8H6BrClO2 | CID 22366763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL-4-BROMO-3-CHLOROBENZOATE CAS#: 117738-74-6 [amp.chemicalbook.com]

- 3. METHYL-4-BROMO-3-CHLOROBENZOATE | 117738-74-6 [amp.chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. par.nsf.gov [par.nsf.gov]

- 6. PubChemLite - this compound (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]

- 7. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

Synthesis of Methyl 4-bromo-3-chlorobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for Methyl 4-bromo-3-chlorobenzoate, a valuable intermediate in the development of pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of Synthetic Pathways

The synthesis of this compound is primarily achieved through a two-step process. The first key step is the synthesis of the precursor, 4-bromo-3-chlorobenzoic acid, which is then esterified to yield the final product.

The most common and effective method for the synthesis of 4-bromo-3-chlorobenzoic acid is the Sandmeyer reaction, starting from 4-amino-3-chlorobenzoic acid. This reaction involves the diazotization of the amino group, followed by a copper(I) bromide-mediated substitution.

The subsequent esterification of 4-bromo-3-chlorobenzoic acid to this compound is a standard procedure, typically carried out in methanol with a suitable catalyst.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-amino-3-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 224-229 |

| 4-bromo-3-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 220-224 |

| This compound | C₈H₆BrClO₂ | 249.49 | Not specified |

Table 2: Reaction Conditions and Yields

| Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) |

| Sandmeyer Reaction | 4-amino-3-chlorobenzoic acid | NaNO₂, HBr, CuBr | Water | Not specified | Not specified |

| Esterification | 4-bromo-3-chlorobenzoic acid | Methanol, Chlorotrimethylsilane | Methanol | Weekend | 93 |

Experimental Protocols

Synthesis of 4-bromo-3-chlorobenzoic acid via Sandmeyer Reaction

This protocol is based on established procedures for Sandmeyer reactions.

Materials:

-

4-amino-3-chlorobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

Procedure:

Step 1: Diazotization of 4-amino-3-chlorobenzoic acid

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-amino-3-chlorobenzoic acid in a mixture of 48% HBr and water.

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature of the reaction mixture remains below 5 °C.

-

Stir the mixture vigorously during the addition and for an additional 15 minutes at 0–5 °C to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Filter the crude product and wash it with cold water.

-

To purify, dissolve the crude product in an aqueous solution of sodium hydroxide.

-

Treat the solution with activated charcoal to remove colored impurities and filter.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the 4-bromo-3-chlorobenzoic acid.

-

Filter the purified product, wash with cold water, and dry.

Synthesis of this compound via Esterification

Materials:

-

4-bromo-3-chlorobenzoic acid

-

Methanol (HPLC grade)

-

Chlorotrimethylsilane

-

Ethyl acetate

-

5% Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a suspension of 4-bromo-3-chlorobenzoic acid (1.2 g; 5.18 mmol) in methanol (10 ml), add chlorotrimethylsilane (2 ml).

-

Stir the resulting mixture over a weekend at room temperature.

-

Evaporate the solvents under reduced pressure.

-

Dilute the residue to 60 ml with ethyl acetate.

-

Wash the organic layer with 5% NaHCO₃ solution (2 x 10 ml) and then with brine (20 ml).

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the filtrate to dryness to obtain this compound.

-

The reported yield for this procedure is 93%.

Visualizations

Synthesis Pathway of 4-bromo-3-chlorobenzoic acid

Caption: Synthesis of 4-bromo-3-chlorobenzoic acid.

Synthesis Pathway of this compound

Caption: Esterification to this compound.

Overall Experimental Workflow

Caption: Overall workflow for the synthesis.

Spectroscopic Data of Methyl 4-bromo-3-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Predicted Properties

Molecular Formula: C₈H₆BrClO₂

Molecular Weight: 249.49 g/mol

Structure:

Caption: Chemical structure of Methyl 4-bromo-3-chlorobenzoate.

Predicted Spectroscopic Data

Due to the absence of experimentally acquired spectra in public repositories, the following data is based on established spectroscopic principles and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and methyl ester groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~ 8.1 | d | ~ 2.0 | 1H | H-2 |

| 2 | ~ 7.8 | dd | ~ 8.5, 2.0 | 1H | H-6 |

| 3 | ~ 7.7 | d | ~ 8.5 | 1H | H-5 |

| 4 | ~ 3.9 | s | - | 3H | -OCH₃ |

Note: Predictions are based on additive models and comparison with similar compounds. The exact chemical shifts and coupling constants may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 165 | C=O (ester) |

| 2 | ~ 135 | C-Cl |

| 3 | ~ 134 | C-Br |

| 4 | ~ 132 | C-H (aromatic) |

| 5 | ~ 131 | C-COOCH₃ |

| 6 | ~ 129 | C-H (aromatic) |

| 7 | ~ 127 | C-H (aromatic) |

| 8 | ~ 53 | -OCH₃ |

Note: These are estimated chemical shifts.

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2960-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~ 1730-1715 | Strong | C=O stretch (ester) |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1300-1200 | Strong | C-O stretch (ester) |

| ~ 800-600 | Strong | C-Br and C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Ion | Notes |

| 248/250/252 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for one Br and one Cl atom. |

| 217/219/221 | [M - OCH₃]⁺ | Loss of the methoxy group. |

| 189/191/193 | [M - COOCH₃]⁺ | Loss of the methyl ester group. |

| 154/156 | [M - Br - CO]⁺ | Fragmentation of the aromatic ring. |

Source: Predicted data from PubChem.[1][2]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy (¹H and ¹³C)

Caption: General workflow for NMR spectroscopy.

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

IR Spectroscopy

Caption: General workflow for ATR-FTIR spectroscopy.

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty accessory is first collected. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The absorption peaks are then identified and assigned to their corresponding functional groups.

Mass Spectrometry

Caption: General workflow for Mass Spectrometry.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent and injected into the gas chromatograph.

-

Ionization: The molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The spectrum is then analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While experimental data is currently limited in the public domain, the predicted values and general protocols outlined here serve as a valuable resource for researchers and scientists working with this compound. The provided information will aid in the identification, characterization, and quality control of this compound in various research and development settings. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

References

The Genesis of a Key Synthetic Building Block: A Technical Guide to Methyl 4-bromo-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Plausible Historical Trajectory

The development of Methyl 4-bromo-3-chlorobenzoate is intrinsically linked to the advancements in aromatic chemistry throughout the 19th and 20th centuries. The discovery of benzoic acid in the 16th century and the subsequent elucidation of its structure by Liebig and Wöhler in 1832 laid the foundation for exploring its derivatives.[1][2] Early industrial preparations of benzoic acid often involved the chlorination of toluene, which would have naturally led to chlorinated benzoic acid byproducts, sparking interest in the properties of halogenated aromatics.[2]

The synthesis of multi-substituted benzene rings, a cornerstone of synthetic chemistry, evolved with the understanding of directing effects in electrophilic aromatic substitution. The preparation of a compound like 4-bromo-3-chlorobenzoic acid, the immediate precursor to its methyl ester, would have become feasible with the development of reliable bromination and chlorination techniques. The esterification of carboxylic acids, a fundamental transformation, has been a well-established procedure for over a century, with methods like the Fischer-Speier esterification being a staple in organic synthesis.

Therefore, it is highly probable that this compound was first synthesized as part of broader investigations into the properties and reactions of halogenated aromatic compounds, likely in the mid-20th century, as chemists systematically explored the vast chemical space of substituted benzene derivatives for potential applications in materials science, dyes, and medicinal chemistry.

Synthesis of the Precursor: 4-bromo-3-chlorobenzoic acid

The journey to this compound begins with the synthesis of its carboxylic acid precursor, 4-bromo-3-chlorobenzoic acid. This compound is typically prepared through the halogenation of a suitable benzoic acid derivative.[3] While various synthetic routes are possible, a common approach involves the chlorination of 4-bromobenzoic acid.

Experimental Protocol: Chlorination of 4-Bromobenzoic Acid

A plausible laboratory-scale synthesis of 4-bromo-3-chlorobenzoic acid is detailed below.

Materials:

-

4-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Chlorine gas (Cl₂)

-

Iron(III) chloride (FeCl₃) or other Lewis acid catalyst

-

Inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Water

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

Acid Chloride Formation: 4-Bromobenzoic acid is reacted with thionyl chloride to form 4-bromobenzoyl chloride. This step activates the ring towards electrophilic substitution.

-

Chlorination: The 4-bromobenzoyl chloride is dissolved in an inert solvent, and a Lewis acid catalyst such as iron(III) chloride is added. Chlorine gas is then bubbled through the solution. The bromine atom is an ortho-, para-director, and the acyl group is a meta-director. The incoming chlorine will predominantly substitute at the position ortho to the bromine and meta to the acyl group, which is the 3-position.

-

Hydrolysis: The resulting 4-bromo-3-chlorobenzoyl chloride is then carefully hydrolyzed by the addition of water to yield 4-bromo-3-chlorobenzoic acid.

-

Workup and Purification: The crude product is typically purified by recrystallization from a suitable solvent system.

Logical Flow of Precursor Synthesis

Caption: Synthesis pathway for 4-bromo-3-chlorobenzoic acid.

Esterification: From Carboxylic Acid to Methyl Ester

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

4-bromo-3-chlorobenzoic acid

-

Methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄) or other strong acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Reaction Setup: 4-bromo-3-chlorobenzoic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is slowly added.

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain a high-purity product.

Esterification Workflow

Caption: General workflow for the esterification of 4-bromo-3-chlorobenzoic acid.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound and its precursor. Please note that actual yields and purity can vary based on reaction scale and specific conditions.

Table 1: Synthesis of 4-bromo-3-chlorobenzoic acid

| Parameter | Value | Reference |

| Starting Material | 4-Bromobenzoic acid | [3] |

| Key Reagents | Thionyl chloride, Chlorine, Lewis Acid | [3] |

| Typical Yield | 80-90% | General laboratory practice |

| Purity (after recrystallization) | >98% | General laboratory practice |

| Melting Point | 198-202 °C | [4] |

Table 2: Esterification to this compound

| Parameter | Value | Reference |

| Starting Material | 4-bromo-3-chlorobenzoic acid | |

| Key Reagents | Methanol, Sulfuric Acid | |

| Typical Yield | 90-98% | General laboratory practice |

| Purity (after purification) | >98% | |

| Melting Point | 57-61 °C |

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a wide array of more complex molecules. The differential reactivity of the bromo and chloro substituents, along with the ester functionality, allows for selective and sequential chemical transformations. This makes it a valuable intermediate in the development of:

-

Pharmaceuticals: The halogenated benzene motif is a common feature in many drug candidates, influencing their pharmacokinetic and pharmacodynamic properties.

-

Agrochemicals: This compound can be a precursor to novel herbicides, insecticides, and fungicides.

-

Material Science: It can be incorporated into the synthesis of specialty polymers and other advanced materials.

Conclusion

While the specific moment of its discovery may be lost to the annals of chemical history, the importance of this compound in modern synthetic chemistry is undeniable. Its synthesis, rooted in the fundamental principles of aromatic chemistry and esterification, provides a reliable pathway to a versatile and valuable chemical intermediate. For researchers and scientists in drug development and other fields, a thorough understanding of its preparation and properties is essential for leveraging its full potential in the creation of novel and impactful molecules.

References

Methodological & Application

Application Notes: Suzuki Coupling of Methyl 4-bromo-3-chlorobenzoate

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is distinguished by its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts, making it highly valuable in pharmaceutical and materials science research.

Methyl 4-bromo-3-chlorobenzoate is a useful building block in medicinal chemistry, containing two different halogen substituents.[2] The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for selective functionalization. In Suzuki coupling, the C-Br bond is significantly more reactive and will typically undergo oxidative addition to the palladium(0) catalyst preferentially over the more stable C-Cl bond. This chemoselectivity enables the targeted synthesis of 3-chloro-4-arylbenzoate derivatives, which are precursors to a variety of complex molecules and active pharmaceutical ingredients.

Chemoselectivity in Dihalogenated Substrates

The key to successfully utilizing this compound in Suzuki coupling lies in exploiting the different bond dissociation energies of the carbon-halogen bonds (C-Br < C-Cl). By carefully selecting the palladium catalyst, ligand, and reaction conditions, the coupling can be directed to occur exclusively at the bromide position, leaving the chloride intact for subsequent transformations. This selective reactivity is crucial for the efficient and controlled construction of polysubstituted aromatic systems.[3][4]

Tabulated Quantitative Data

The following table summarizes representative conditions for the selective Suzuki-Miyaura coupling at the C-Br position of substrates structurally similar to this compound. These conditions can serve as a starting point for optimization.

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2-3) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | ~90 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | SPhos | K₃PO₄ | Dioxane | 100 | 18 | ~88 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | XPhos | K₃PO₄ | THF | 70 | 24 | ~82 |

Note: Yields are estimates based on reactions with structurally similar dihalogenated aryl compounds and may require optimization for this compound.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the selective cross-coupling at the bromide position.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (deionized, degassed)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq) under a counterflow of argon.

-

Inerting the Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product, Methyl 3-chloro-4-phenylbenzoate.

Visualizations

References

- 1. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. METHYL-4-BROMO-3-CHLOROBENZOATE CAS#: 117738-74-6 [amp.chemicalbook.com]

- 3. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies [mdpi.com]

- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Methyl 4-bromo-3-chlorobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-chlorobenzoate is a versatile bifunctional aromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a methyl ester and two distinct halogen atoms (bromine and chlorine) at specific positions on the benzene ring, allows for selective functionalization through various cross-coupling reactions. This differential reactivity makes it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

| Appearance | White to light yellow crystalline powder |

| CAS Number | 117738-74-6 |

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its primary applications lie in palladium-catalyzed cross-coupling reactions where the carbon-bromine bond is selectively cleaved over the more stable carbon-chlorine bond. This allows for the sequential introduction of different substituents, leading to the construction of highly functionalized aromatic systems.

A notable application of this compound is in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids, which have been investigated as histone deacetylase (HDAC) inhibitors.[1] HDAC inhibitors are a promising class of therapeutic agents for the treatment of cancers and other diseases.

The following sections provide detailed protocols for three major classes of cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, the reaction selectively occurs at the more reactive C-Br bond, allowing for the synthesis of substituted methyl 3-chlorobiphenyl-4-carboxylates.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 80 | 12 | ~90 (estimated) |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~92 (estimated) |

Note: The yields provided are estimates based on typical Suzuki-Miyaura reactions with similar aryl bromides and may require optimization for this specific substrate.

Experimental Protocol: Synthesis of Methyl 3-chloro-4-phenylbenzoate

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Ethanol

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol, 249.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and Pd(PPh₃)₄ (0.03 mmol, 34.6 mg).

-

Add a 3:1 mixture of toluene and ethanol (8 mL).

-

Add the 2 M aqueous Na₂CO₃ solution (2 mL).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Heat the reaction mixture to 80 °C under an inert atmosphere and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Suzuki-Miyaura Coupling Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is highly valuable for the synthesis of enynes and other conjugated systems. For this compound, the coupling occurs selectively at the C-Br bond.

Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 60 | 16 | ~85 (estimated) |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 12 | ~88 (estimated) |

Note: The yields provided are estimates based on typical Sonogashira reactions with similar aryl bromides and may require optimization for this specific substrate.

Experimental Protocol: Synthesis of Methyl 3-chloro-4-(phenylethynyl)benzoate

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 249.5 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL).

-

Add phenylacetylene (1.2 mmol, 0.13 mL) via syringe.

-

Stir the reaction mixture at 60 °C for 16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Sonogashira Coupling Catalytic Cycle